2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid
Overview
Description
2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid is a useful research compound. Its molecular formula is C7H6F3N3O2 and its molecular weight is 221.14 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These interactions often involve the inhibition or activation of these enzymes, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to altered gene expression and metabolic changes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cell growth and metabolism over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and metabolite levels within the cell . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-5(13-3-12-4)11-2-6(14)15/h1,3H,2H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQJDHJGOQQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1NCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.